4-chloro-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzenesulfonohydrazide
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Overview
Description
Preparation Methods
The synthesis of 4-chloro-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzenesulfonohydrazide involves the reaction of 4-chlorobenzenesulfonohydrazide with 4-hydroxypropiophenone. The reaction is typically carried out in absolute alcohol with a few drops of glacial acetic acid as a catalyst. The mixture is stirred at 80°C for about 5 hours. After the reaction is complete, the solvent is evaporated, and the crude product is recrystallized from ethanol to obtain pure crystals .
Chemical Reactions Analysis
4-chloro-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Scientific Research Applications
4-chloro-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonohydrazide group can form hydrogen bonds and other interactions with target molecules, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-chloro-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzenesulfonohydrazide can be compared with other acylhydrazone derivatives, such as:
4-chloro-N’-[(1E)-1-(3-hydroxyphenyl)ethylidene]benzenesulfonohydrazide: Similar in structure but with different substituents, leading to variations in reactivity and applications.
4-chloro-N’-[(1E)-1-(4-hydroxyphenyl)methylidene]benzenesulfonohydrazide:
Properties
Molecular Formula |
C15H15ClN2O3S |
---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
4-chloro-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C15H15ClN2O3S/c1-2-15(11-3-7-13(19)8-4-11)17-18-22(20,21)14-9-5-12(16)6-10-14/h3-10,18-19H,2H2,1H3/b17-15+ |
InChI Key |
JNDDVNLWXMUAJO-BMRADRMJSA-N |
Isomeric SMILES |
CC/C(=N\NS(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)O |
Canonical SMILES |
CCC(=NNS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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